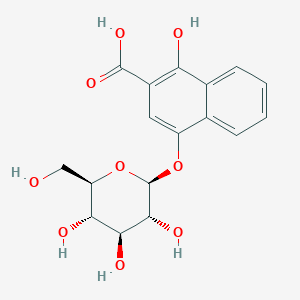
2-Bromo-5-chloro-1,3-diisopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-1,3-diisopropylbenzene: is a halogenated aromatic compound It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with two isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of 1,3-diisopropylbenzene: The synthesis of 2-Bromo-5-chloro-1,3-diisopropylbenzene typically involves the halogenation of 1,3-diisopropylbenzene. This can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine as halogenating agents.
Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process. The reaction is conducted under controlled temperature and pressure conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Bromo-5-chloro-1,3-diisopropylbenzene can undergo further substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the halogen atoms with hydroxyl groups.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reagents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed:
Hydroxylated Derivatives: Formed through nucleophilic substitution reactions.
Oxidized Products: Formed through oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.
Reduced Products: Formed through reduction reactions, potentially leading to the formation of alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 2-Bromo-5-chloro-1,3-diisopropylbenzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique chemical structure, which can be modified to enhance biological activity.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Environmental Research: The compound is studied for its potential impact on the environment and its role in pollution control.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-1,3-diisopropylbenzene involves its interaction with molecular targets through its halogen atoms and isopropyl groups. The bromine and chlorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different properties. The isopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparaison Avec Des Composés Similaires
2-Bromo-1,3-diisopropylbenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1,3-diisopropylbenzene:
2-Bromo-5-chloro-1,3-difluorobenzene: Contains fluorine atoms instead of isopropyl groups, leading to different chemical properties and reactivity.
Uniqueness: 2-Bromo-5-chloro-1,3-diisopropylbenzene is unique due to the presence of both bromine and chlorine atoms along with isopropyl groups. This combination of substituents provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
2-bromo-5-chloro-1,3-di(propan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrCl/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMRFTIGJHVUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1Br)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2786389.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2786390.png)
![N-(2-carbamoylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2786392.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)

![4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile](/img/structure/B2786402.png)
![1-[2-(3-methoxyphenoxy)ethyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2786404.png)

![4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2786409.png)
